KF38789

Overview

Description

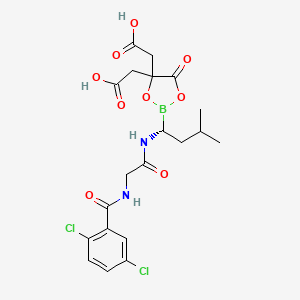

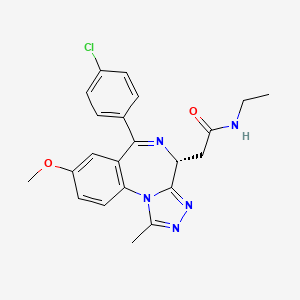

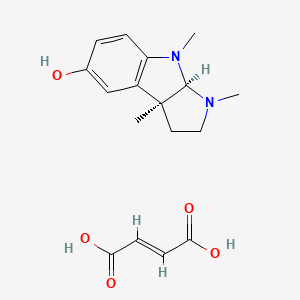

KF38789 is a complex organic compound with a unique structure that combines elements of thiazepine and pyranone

Mechanism of Action

Target of Action

The primary target of KF 38789 is P-selectin , a protein that plays a crucial role in the adhesion of cells . P-selectin is involved in the binding of cells to each other, a process that is essential for various biological functions .

Mode of Action

KF 38789 acts as a selective inhibitor of P-selectin-mediated cell adhesion . It inhibits the binding of U937 cells to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) with an IC50 value of 1.97 μM . This means that it can prevent P-selectin from binding to its targets, thereby disrupting the processes that rely on this interaction .

Biochemical Pathways

By inhibiting P-selectin-mediated cell adhesion, KF 38789 affects several biochemical pathways. For instance, it inhibits P-selectin-induced superoxide production from human polymorphonuclear cells . It also disrupts the recruitment of leukocytes, a type of white blood cell, in mouse peritonitis .

Pharmacokinetics

It has been shown that when injected intravenously, kf 38789 can significantly inhibit the accumulation of leukocytes in the mouse peritoneal cavity .

Result of Action

The inhibition of P-selectin-mediated cell adhesion by KF 38789 has several effects at the molecular and cellular levels. For example, it reduces the closure of a gap between confluent sheets of Human corneal epithelial (HCE)-T cells over an 8-hour period . It also reduces corneal epithelial cell migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KF38789 typically involves multiple steps, starting with the preparation of the thiazepine ring followed by the introduction of the pyranone moiety. Common reagents used in these reactions include dimethoxybenzene derivatives, thioamides, and various catalysts to facilitate the formation of the thiazepine ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

KF38789 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

KF38789 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(7-(2,5-Dimethoxyphenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one

- 3-(7-(2,4-Difluorophenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one

Uniqueness

Compared to similar compounds, KF38789 stands out due to its specific substitution pattern on the phenyl ring and the unique combination of thiazepine and pyranone moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name |

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17,21H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFIAAAMCYVRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257292-29-8 | |

| Record name | KF-38789 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257292298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KF-38789 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6U8X7NAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of KF38789?

A: this compound is a low-molecular-weight compound that specifically inhibits P-selectin-dependent cell adhesion [, ]. Unlike some inhibitors, it does not directly block the binding of P-selectin to its ligand, sialyl Lewis x []. Instead, this compound appears to interfere with a downstream step necessary for cell adhesion mediated by P-selectin. It has also been shown to reduce P-selectin-induced superoxide production from human polymorphonuclear cells [].

Q2: What is the significance of studying P-selectin inhibitors like this compound?

A: P-selectin plays a crucial role in leukocyte recruitment and inflammation. Inhibition of P-selectin has shown promising results in animal models, ameliorating various diseases such as stroke, ischemia-reperfusion injury, lung injury, and arthritis []. Developing small-molecule inhibitors like this compound, which can effectively block P-selectin's activity, represents a potential therapeutic strategy for these conditions.

Q3: Has the efficacy of this compound been tested in a living organism?

A: Yes, this compound demonstrated in vivo efficacy in a mouse model. The compound successfully inhibited thioglycolate-induced accumulation of leukocytes in the peritoneal cavity of mice []. This finding supports the potential of this compound as a therapeutic agent targeting inflammatory processes.

Q4: Are there differences in how this compound interacts with mouse and human cells?

A: While this compound was discovered using human cell lines, research indicates it also interacts with mouse cells []. Specifically, this compound inhibited the adhesion of mouse bone marrow-derived CD133+ cells to both mouse dermal and liver sinusoidal endothelial cells in the presence of platelet-rich plasma []. This suggests that the compound's mechanism of action might be conserved across species, although further research is needed to confirm this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)

![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)

![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)